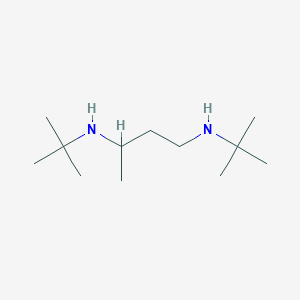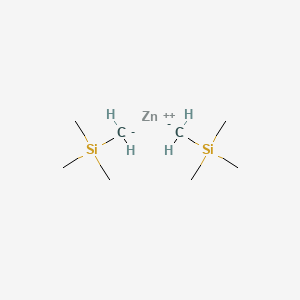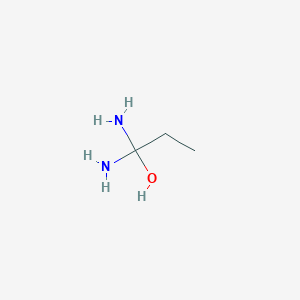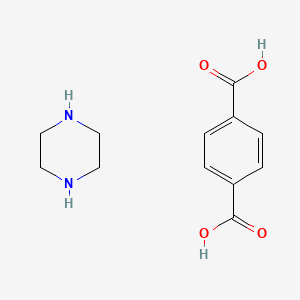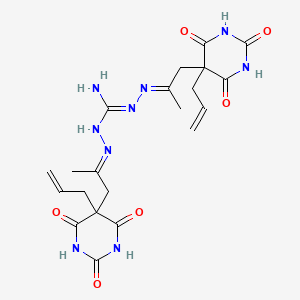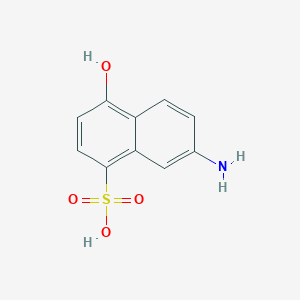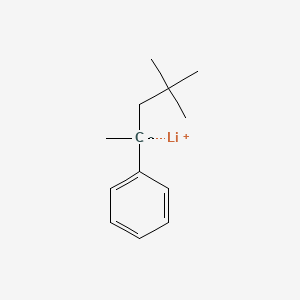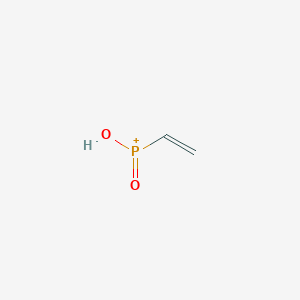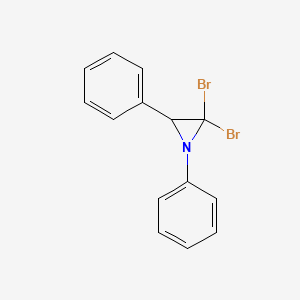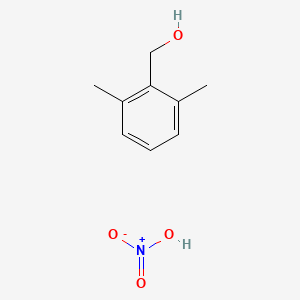
(2,6-Dimethylphenyl)methanol;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethylphenyl)methanol: is an organic compound with the molecular formula C9H12O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with two methyl groups at the 2 and 6 positions. Nitric acid is a highly corrosive and toxic strong acid with the molecular formula HNO3. It is commonly used in the production of fertilizers, explosives, and in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (2,6-Dimethylphenyl)methanol involves the Grignard reaction.
Reduction of Ketones: Another method involves the reduction of 2,6-dimethylacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield (2,6-Dimethylphenyl)methanol.
Industrial Production Methods: Industrial production of (2,6-Dimethylphenyl)methanol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be reduced to form 2,6-dimethylphenylmethane using strong reducing agents.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Oxidation: 2,6-Dimethylbenzaldehyde, 2,6-Dimethylbenzoic acid.
Reduction: 2,6-Dimethylphenylmethane.
Substitution: 2,6-Dimethyl-4-nitrophenylmethanol, 2,6-Dimethyl-4-sulfonylphenylmethanol.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (2,6-Dimethylphenyl)methanol is used as an intermediate in the synthesis of various complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology and Medicine:
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
Biochemical Research: It is employed in studies involving enzyme interactions and metabolic pathways.
Industry:
Mecanismo De Acción
The mechanism of action of (2,6-Dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the hydroxyl group allows it to form hydrogen bonds and interact with active sites of enzymes, influencing their activity . The methyl groups at the 2 and 6 positions can affect the compound’s steric and electronic properties, modulating its reactivity and binding affinity .
Comparación Con Compuestos Similares
Benzyl Alcohol: Similar to (2,6-Dimethylphenyl)methanol but lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
2,4,6-Trimethylbenzyl Alcohol: Contains an additional methyl group compared to (2,6-Dimethylphenyl)methanol, which can further influence its reactivity and physical properties.
Uniqueness:
Propiedades
Número CAS |
51445-98-8 |
|---|---|
Fórmula molecular |
C9H13NO4 |
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
(2,6-dimethylphenyl)methanol;nitric acid |
InChI |
InChI=1S/C9H12O.HNO3/c1-7-4-3-5-8(2)9(7)6-10;2-1(3)4/h3-5,10H,6H2,1-2H3;(H,2,3,4) |
Clave InChI |
GJNDNYQLIJNQEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)CO.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


